molecular formula C10H19NO3 B2438878 Tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate CAS No. 2248174-74-3

Tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate

Cat. No.: B2438878
CAS No.: 2248174-74-3
M. Wt: 201.266
InChI Key: XEKXZJCSVQDYKY-WKFQBHICSA-N
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Description

Tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate is an organic compound featuring a cyclobutane ring substituted with an amino group, a methoxy group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine sources.

    Methoxylation: The methoxy group can be added through methylation reactions using reagents such as methyl iodide.

    Esterification: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-amino-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Tert-butyl 1-amino-3-ethoxycyclobutane-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

    Tert-butyl 1-amino-3-methylcyclobutane-1-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

Tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity, solubility, and interactions with other molecules. This structural feature can make it particularly useful in specific chemical and biological applications.

Properties

IUPAC Name

tert-butyl 1-amino-3-methoxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(11)5-7(6-10)13-4/h7H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKXZJCSVQDYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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